molecular formula C17H15ClN2O2 B565973 ALLO-1 CAS No. 37468-32-9

ALLO-1

Cat. No.: B565973
CAS No.: 37468-32-9
M. Wt: 314.8 g/mol
InChI Key: GHAJNZREWTZYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ALLO-1, or allophagy-1, is a crucial autophagy adaptor protein essential for studying the selective removal of paternal mitochondria and membranous organelles (MOs) in Caenorhabditis elegans embryos, a process known as allophagy . This mechanism is a fundamental model for understanding the maternal inheritance of mitochondrial DNA (mtDNA) and selective autophagy pathways across species. Research has identified two isoforms of this compound, ALLO-1a and ALLO-1b, which exhibit distinct cargo preferences; ALLO-1b predominantly localizes to paternal mitochondria, while ALLO-1a shows a stronger signal for MOs . This compound operates through a stepwise mechanism involving rapid cargo recognition followed by accumulation around the cargo, a process regulated by the kinase IKKE-1 . It directly binds to the worm Atg8/LC3 homolog, LGG-1, and recruits the ULK complex via interaction with EPG-7/ATG-11, the C. elegans homolog of FIP200 . This creates a positive feedback mechanism that promotes the initiation and progression of autophagosome formation around paternal organelles . Studies in this compound deletion mutants confirm the failure of paternal organelle degradation, leading to the inheritance of paternal mtDNA by the next generation, underscoring its non-redundant role in this pathway . This compound is therefore an invaluable research tool for investigating the principles of selective autophagy, organelle inheritance, and the role of TBK1/IKKε family kinases in cellular quality control. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-12-16(21)20(15-9-7-14(18)8-10-15)17(22)19(12)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAJNZREWTZYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37468-32-9
Record name 37468-32-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bacterial Expression for Structural Studies

While E. coli systems (e.g., BL21-DE3) are cost-effective for bulk protein production, ALLO-1’s solubility and post-translational modifications (e.g., phosphorylation by IKKE-1) necessitate eukaryotic systems for functional studies.

Table 1: Comparison of Expression Systems for this compound

SystemYield (mg/L)PhosphorylationSolubilityUse Case
E. coli BL21-DE310–20NoLowAntigen production
Baculovirus/Sf95–10YesHighKinase assays
C. elegans transgenicsN/AEndogenousNativeLocalization studies

Insect Cell Systems for Post-Translational Modifications

The Sf9/baculovirus system is preferred for producing phosphorylated this compound, as IKKE-1 co-expression is required for its autophagic activity. Co-transfection with IKKE-1 ensures proper phosphorylation at Ser-212 and Ser-305, critical for this compound accumulation around paternal mitochondria.

Purification Strategies

Isoform-Specific Challenges

ALLO-1b’s C-terminal region, which lacks a structured domain, necessitates size-exclusion chromatography (Superdex 200) to separate it from degradation products. In contrast, ALLO-1a’s stable coiled-coil domain allows for straightforward purification.

Functional Validation and Localization Studies

Live Imaging in C. elegans Embryos

Transgenic worms expressing this compound-GFP are generated by microinjection of expression constructs into the gonadal syncytium. Time-lapse microscopy reveals a two-step localization mechanism:

  • Cargo recognition : ALLO-1b localizes to paternal mitochondria within 30 seconds of fertilization.

  • Accumulation phase : IKKE-1-dependent phosphorylation recruits EPG-7/ATG-11 (FIP200 homolog), forming a positive feedback loop to amplify autophagosome initiation.

Table 2: Key Mutants and Phenotypic Outcomes

GenotypeThis compound LocalizationAutophagosome FormationmtDNA Inheritance
Wild-typeNormalRobustMaternal only
ikke-1ΔNo accumulationAbsentBiparental
ALLO-1bΔC-termWeak, transientPartialMaternal leakage

Biochemical Assays for Interaction Mapping

Co-Immunoprecipitation (Co-IP)

This compound’s interaction with EPG-7/ATG-11 is validated via Co-IP using anti-GFP antibodies in embryo lysates. Western blotting confirms the presence of EPG-7 in the complex, essential for ULK kinase recruitment.

In Vitro Phosphorylation Assays

Recombinant IKKE-1 phosphorylates ALLO-1b at Ser-212/305 in a kinase buffer containing ATP and Mg²⁺. Phospho-specific antibodies (e.g., pS212) verify modification, which is abolished in kinase-dead IKKE-1 (K38A) .

Chemical Reactions Analysis

Types of Reactions

ALLO-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Clinical Applications in Multiple Myeloma

Overview of Clinical Trials
P-BCMA-ALLO1 has been evaluated in Phase 1 clinical trials, demonstrating a high overall response rate (ORR) among patients with relapsed or refractory multiple myeloma. In recent findings, the ORR was reported at 91% , with a remarkable 100% ORR in BCMA-naïve patients and an 86% ORR in those previously treated with BCMA-targeting therapies . This response rate is significant compared to traditional therapies, particularly for patients who are heavily pre-treated and often do not qualify for standard autologous CAR-T therapies.

Mechanism of Action
The P-BCMA-ALLO1 therapy utilizes non-viral technology to produce T stem cell memory-rich products characterized by near-100% CAR+ cells. This enhances the persistence and efficacy of the treatment . The therapy's design aims to improve upon existing CAR-T therapies by providing a more accessible option for patients who have limited treatment choices.

Case Studies and Research Findings

Case Study Analysis
In one notable case study, a patient with rapidly proliferative refractory disease was treated with P-BCMA-ALLO1 after failing multiple lines of therapy. The patient achieved a complete response within three months, illustrating the potential of this therapy to induce rapid and deep responses even in complex cases .

Statistical Outcomes
The interim results from these trials indicate not only high efficacy but also a favorable safety profile, with manageable adverse effects consistent with those observed in other CAR-T therapies. These outcomes suggest that P-BCMA-ALLO1 may offer a viable alternative for patients who are not candidates for autologous CAR-T cell therapy due to prior treatments or disease characteristics .

Future Directions and Research Opportunities

Potential for Broader Applications
While current research primarily focuses on multiple myeloma, there is potential for ALLO-1's application in other hematological malignancies and solid tumors. Ongoing research aims to explore its efficacy in broader patient populations and different cancer types, potentially expanding its therapeutic scope.

Innovations in Manufacturing
The development of manufacturing processes that enhance the quality and yield of CAR-T cells will be crucial for scaling up this compound production. Innovations in non-viral transduction methods are expected to further improve the consistency and safety of the therapy .

Mechanism of Action

The mechanism of action of ALLO-1 involves its interaction with the LC3 homologue, LGG-1, through its LC3-interacting region (LIR) motif. This interaction facilitates the formation of autophagosomes around paternal organelles, leading to their degradation and clearance. The molecular targets include various proteins involved in the autophagy pathway, and the process is regulated by kinases like IKKE-1 .

Comparison with Similar Compounds

This compound Isoforms: ALLO-1a vs. ALLO-1b

Property ALLO-1a ALLO-1b
Localization Broadly localizes to mitochondria and paternal organelles Concentrated on paternal mitochondria
Kinetics Accumulates 3 minutes post-sperm-egg contact Rapidly accumulates within 30 seconds
Function Preferentially degrades paternal mitochondria Rescues mitochondrial degradation defects
IKKE-1 Dependency Moderately dependent Highly dependent on IKKE-1 kinase activity

Interaction Partners

  • EPG-7/ATG-11 : this compound binds EPG-7 via its FIR motif, enabling ULK complex recruitment and autophagosome formation. EPG-7 mutants abolish this compound accumulation .
  • IKKE-1 : Phosphorylates EPG-7 (S949) and this compound, enhancing their interaction. IKKE-1 kinase activity is essential for ALLO-1b accumulation .
  • LGG-1 : Binds this compound via its LIR motif, stabilizing isolation membrane expansion .

Homologs in Other Species

  • TBK1 (Mammals) : Phosphorylates autophagy adaptors (OPTN, NDP52) in mitophagy, analogous to IKKE-1’s role in C. elegans .
  • FIP200 (Mammals) : EPG-7’s mammalian homolog; recruits ULK complex, mirroring EPG-7’s function .

Comparison of Small Molecule this compound with Similar SMO Inhibitors

Key Pharmacological Properties

Compound IC50 (Wild-Type SMO) IC50 (SMO D473H Mutant) Binding Site Resistance Profile
This compound 140 nM 1 µM Adjacent to cyclopamine pocket Retains efficacy against D473H
ALLO-2 2.8 nM 83 nM Overlaps with cyclopamine site Moderate resistance
Vismodegib 3 nM >10 µM Cyclopamine pocket Susceptible to D473H

Structural and Functional Insights

  • This compound vs. ALLO-2 :
    • This compound binds a distal pocket near Glu518 and Thr528, avoiding common resistance mutations (e.g., D473H) .
    • ALLO-2 binds closer to the cyclopamine site, competing directly with vismodegib but showing partial resistance .
  • Mechanistic Differences :
    • This compound’s anti-resistance stems from its unique binding site, while ALLO-2 relies on high affinity to overcome mutations .

Data Tables

Table 1: Protein this compound Functional Comparison

Feature ALLO-1a ALLO-1b EPG-7
Role in Autophagy Mitochondrial degradation Paternal organelle clearance ULK complex recruitment
Binding Motif LIR, FIR LIR, FIR Claw domain
Phosphorylation Sites IKKE-1-dependent IKKE-1-dependent S949 (IKKE-1 target)

Table 2: Small Molecule this compound Pharmacokinetics

Parameter This compound CAT-1 (Catalytic Reporter)
Kd/IC50 43 µM (Myristate pocket) 380 µM (ATP site)
Selectivity SMO-specific Pan-kinase

Biological Activity

ALLO-1, also known as the allophagy receptor, is a critical protein involved in the autophagic degradation of paternal organelles, particularly during the early developmental stages of organisms such as Caenorhabditis elegans. This article explores the biological activity of this compound, focusing on its mechanisms, isoforms, and implications in cellular processes.

Overview of this compound Function

This compound plays a pivotal role in allophagy, a specialized form of autophagy that targets paternal organelles for degradation. This process is essential for the maternal inheritance of mitochondrial DNA and involves several key steps:

  • Cargo Recognition : this compound recognizes and binds to specific cargo, initiating the allophagic process.
  • Isoform Variability : Two isoforms of this compound, ALLO-1a and ALLO-1b, exhibit distinct localization and cargo preferences.
  • Feedback Mechanisms : The accumulation of this compound around cargo is regulated by feedback mechanisms involving other proteins like IKKE-1.

Cargo Recognition and Localization

Research indicates that this compound localization occurs in a stepwise manner. Upon recognition of paternal mitochondria or membranous organelles, this compound rapidly accumulates around these structures. Live imaging studies have shown that:

  • ALLO-1a is primarily associated with membranous organelles (MOs) and exhibits a gradual increase in fluorescence intensity around these structures.
  • ALLO-1b , in contrast, predominantly localizes to paternal mitochondria and shows a more immediate accumulation upon sperm-oocyte contact.

This differential localization suggests that each isoform has unique roles in facilitating the degradation of specific organelles during allophagy .

Isoform-Specific Functions

A study conducted on C. elegans embryos demonstrated that:

  • ALLO-1a was involved in the degradation of MOs but was less efficient in degrading paternal mitochondria compared to ALLO-1b.
  • ALLO-1b effectively rescued defects in mitochondrial degradation when expressed in mutant backgrounds lacking functional this compound .

Table 1 summarizes the key differences between the two isoforms based on their localization and functional outcomes:

Isoform Localization Cargo Preference Functional Outcome
ALLO-1aMembranous organelles (MOs)MOsPartial involvement in MO degradation
ALLO-1bPaternal mitochondriaPaternal mitochondriaEfficient degradation of paternal mitochondria

Feedback Mechanisms

The regulation of this compound accumulation is influenced by phosphorylation events mediated by IKKE-1. This feedback mechanism enhances the efficiency of autophagosome formation around targeted organelles. In ikke-1 mutants, impaired accumulation of this compound leads to failures in isolation membrane formation, highlighting the importance of this regulatory pathway .

Case Studies

Several case studies have illustrated the significance of this compound in various biological contexts:

  • Developmental Biology : In studies involving C. elegans, mutations affecting this compound resulted in abnormal mitochondrial inheritance patterns, demonstrating its critical role in developmental processes.
  • Cellular Stress Responses : Research has indicated that under stress conditions, such as nutrient deprivation, the expression levels of this compound are modulated to enhance allophagic activity, thereby ensuring cellular homeostasis .

Q & A

Q. What is the molecular role of ALLO-1 in paternal mitochondrial autophagy, and how does it interact with IKKE-1?

Q. How do the two isoforms of this compound (ALLO-1a and ALLO-1b) differ in function during autophagy?

CRISPR-based rescue experiments in C. elegans showed that GFP-ALLO-1a restores MO degradation but only partially rescues mitochondrial clearance, whereas ALLO-1b fully rescues mitochondrial degradation. Time-lapse imaging demonstrated that ALLO-1a transiently accumulates at MOs, while ALLO-1b forms stable assemblies on mitochondria. This suggests isoform-specific cargo recognition mechanisms, likely mediated by divergent structural domains .

Q. What experimental models are suitable for studying this compound-dependent autophagy?

C. elegans embryos are a primary model due to their genetic tractability and visible paternal mitochondrial elimination. Key methodologies include:

  • Fluorescent reporters : GFP-LGG-1 (autophagosome marker) and HSP-6-mCherry (mitochondrial marker) for real-time imaging .
  • CRISPR mutants : This compound and ikke-1 knockouts to assess phenotypic rescue by isoform-specific transgenes .

Advanced Research Questions

Q. How can researchers distinguish between catalytic and allosteric binding of this compound in kinase assays?

A 19F-NMR dual-site reporter assay (e.g., using CAT-1 and this compound as probes) allows differentiation:

  • CAT-1 binds ATP pockets (IC50 = 380 μM), while this compound targets allosteric sites (Kd = 43 μM).
  • Competitive displacement assays with clinical inhibitors (e.g., imatinib) show CAT-1 displacement but not this compound, confirming distinct binding modes .

Q. What structural features of this compound enable resistance to Smoothened (SMO) mutations in Hedgehog (Hh) signaling?

Molecular docking and dynamics simulations revealed that this compound binds a hydrophobic pocket near SMO's transmembrane domain. Key interactions include:

  • π-π stacking between this compound’s aromatic rings and SMO residues (His470, Trp281).
  • Hydrogen bonds with His74 and Tyr527. Structural modifications (e.g., linker elongation or fluorination) disrupt binding, validating the importance of these motifs .

Q. How can contradictory data on this compound’s roles in autophagy vs. Hh signaling be reconciled?

this compound’s functional diversity arises from context-dependent interactions :

  • In autophagy, it acts as a scaffold for EPG-7/ATG-11.
  • In Hh signaling, it competitively inhibits SMO by occupying allosteric sites. Researchers must specify biological context (e.g., embryonic development vs. cancer models) when interpreting data .

Methodological Guidelines

Q. What strategies optimize the design of this compound mutagenesis studies?

  • Domain-focused mutagenesis : Target regions critical for substrate binding (e.g., FIR motif for EPG-7 interaction).
  • Pharmacological validation : Use kinase inhibitors (e.g., TBK1/IKKε inhibitors) to dissect IKKE-1-dependent phosphorylation .

Q. How should researchers analyze conflicting results in this compound binding assays?

  • Dose-response curves : Compare IC50/Kd values across assays (e.g., fluorescence polarization vs. NMR).
  • Cross-validation : Use orthogonal techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.